

Diethyl (Boc-amino)malonate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl (Boc-amino)malonate*

Cat. No.: *B020176*

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CAS Number: 102831-44-7

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on **Diethyl (Boc-amino)malonate**. It details the compound's physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and its role as a versatile building block in synthetic chemistry.

Compound Overview

Diethyl (Boc-amino)malonate is a derivative of diethyl malonate featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality.^{[1][2]} This structural feature enhances its stability and makes it a valuable intermediate in a variety of organic syntheses.^[3] Its primary application lies in the preparation of protected amino acids, which are fundamental components in peptide synthesis and the development of peptidomimetics.^[3] Furthermore, its utility extends to the generation of diverse chemical libraries, which are crucial for high-throughput screening in drug discovery programs.^[3]

Physicochemical Properties

The key physicochemical properties of **Diethyl (Boc-amino)malonate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	102831-44-7	[4]
Molecular Formula	C ₁₂ H ₂₁ NO ₆	[4]
Molecular Weight	275.30 g/mol	[4]
Appearance	Colorless liquid	[3]
Density	1.079 g/mL at 25 °C	
Boiling Point	218 °C	
Refractive Index	n _{20/D} 1.438	
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol	[3]

Synonyms and Identifiers

For cross-referencing in literature and databases, the following synonyms and identifiers are commonly used:

Type	Identifier	Reference(s)
IUPAC Name	Diethyl 2-[(tert-butoxycarbonyl)amino]propane dioate	[3]
Synonyms	(Boc-amino)malonic acid diethyl ester, Diethyl 2-[N-(tert-butoxycarbonyl)amino]malonate	[4]
PubChem CID	382219	[3]
Beilstein/REAXYS	5055305	

Synthesis of Diethyl (Boc-amino)malonate

The synthesis of **Diethyl (Boc-amino)malonate** is typically achieved through the reaction of diethyl aminomalonate with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base.[5]

Experimental Protocol: Synthesis

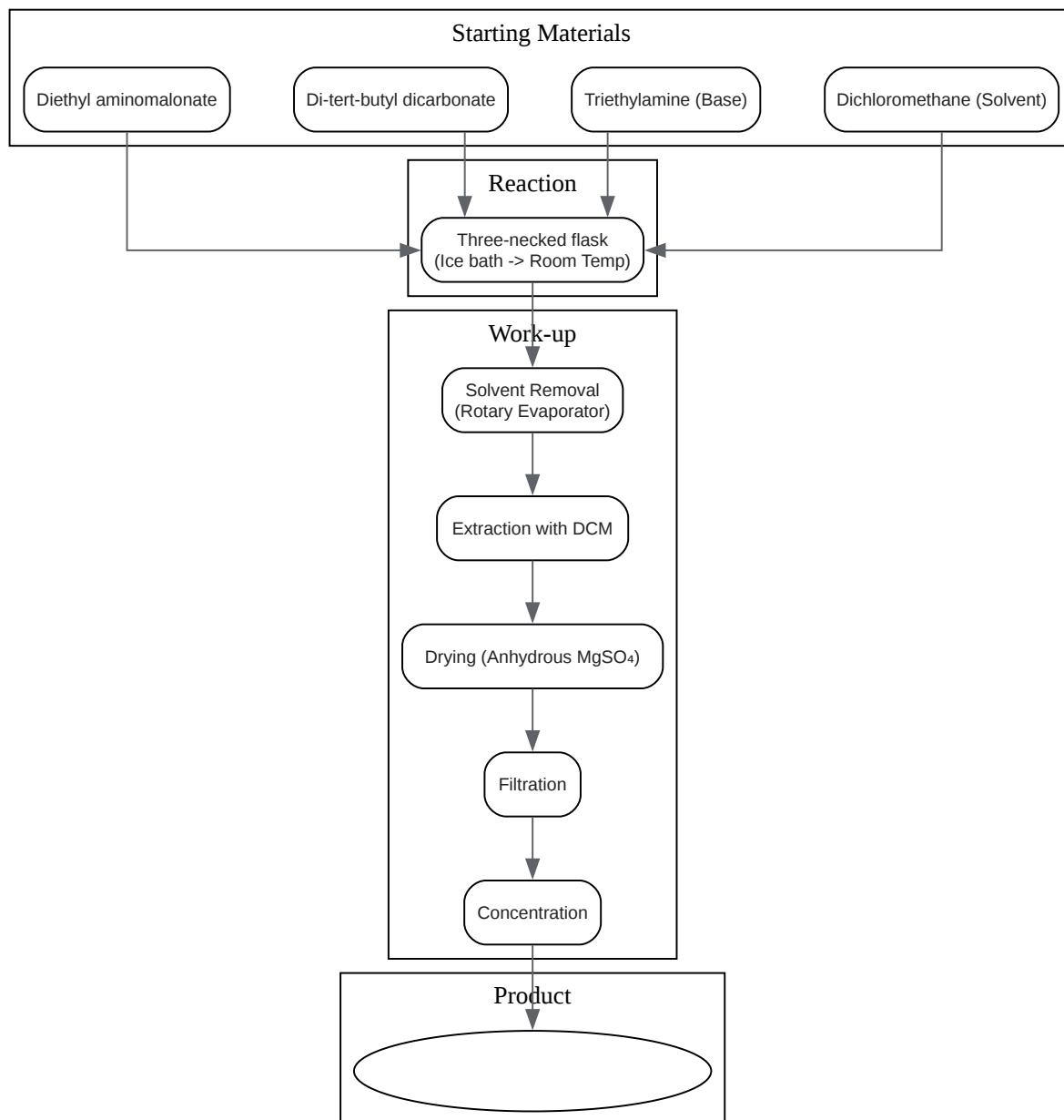
Materials:

- Diethyl aminomalonate
- Triethylamine
- Dichloromethane (DCM)
- Di-tert-butyl dicarbonate (Boc_2O)
- Anhydrous magnesium sulfate
- Ice bath
- Three-necked flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve diethyl aminomalonate (1 equivalent) and triethylamine (2 equivalents) in dichloromethane in a three-necked flask under an inert atmosphere and cool the mixture in an ice bath.[5]
- Slowly add di-tert-butyl dicarbonate (1.2 equivalents) to the stirred solution.[5]
- Allow the reaction mixture to gradually warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]

- Upon completion, remove the solvent by distillation under reduced pressure using a rotary evaporator.[5]
- Extract the residue with dichloromethane (3 x volume of the initial solvent).[5]
- Combine the organic phases, dry with anhydrous magnesium sulfate, and filter.[5]
- Concentrate the filtrate under reduced pressure to yield the product as a colorless oil.[5]

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Caption: Synthesis workflow for **Diethyl (Boc-amino)malonate**.

Applications in Organic Synthesis

The primary utility of **Diethyl (Boc-amino)malonate** stems from its role as a precursor in the synthesis of α -amino acids, particularly those with unnatural side chains.^[1] This is achieved through the well-established malonic ester synthesis pathway.^[6]

Synthesis of α -Amino Acids

The synthesis of α -amino acids using **Diethyl (Boc-amino)malonate** involves a three-step sequence: deprotonation, alkylation, and subsequent hydrolysis and decarboxylation.^[7]

Experimental Protocol: α -Amino Acid Synthesis (General Procedure)

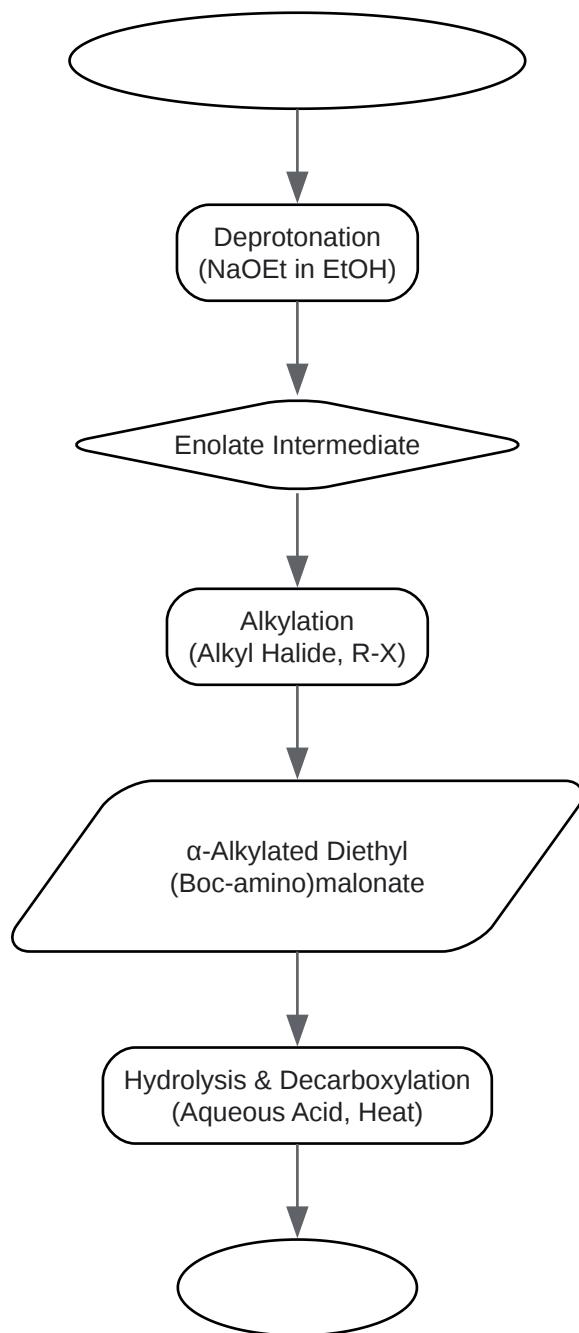
Materials:

- **Diethyl (Boc-amino)malonate**
- Sodium ethoxide (NaOEt)
- Ethanol (anhydrous)
- Alkyl halide (R-X)
- Aqueous acid (e.g., HCl)
- Heating apparatus

Procedure:

- Deprotonation: Dissolve **Diethyl (Boc-amino)malonate** in anhydrous ethanol and treat with a solution of sodium ethoxide in ethanol to form the corresponding enolate.^[7]
- Alkylation: Add the desired alkyl halide (R-X) to the enolate solution. The enolate acts as a nucleophile, displacing the halide in an S_N2 reaction to form the α -alkylated malonic ester.^[7]
- Hydrolysis and Decarboxylation: Heat the α -alkylated malonic ester with aqueous acid. This step hydrolyzes both the ester groups and the Boc-protecting group, followed by

decarboxylation to yield the desired α -amino acid.^[7]



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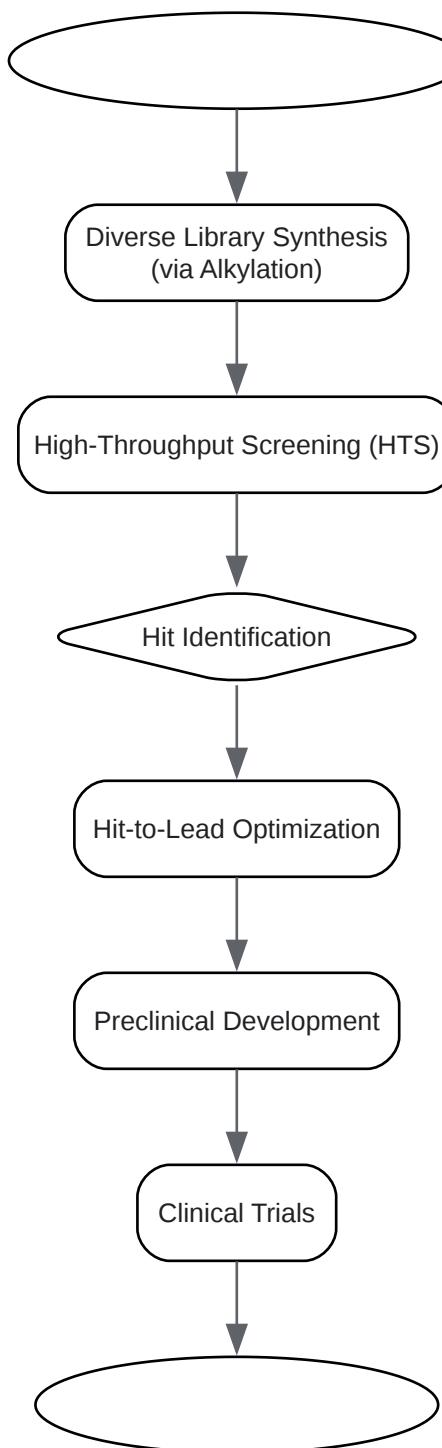
Caption: General workflow for α -amino acid synthesis.

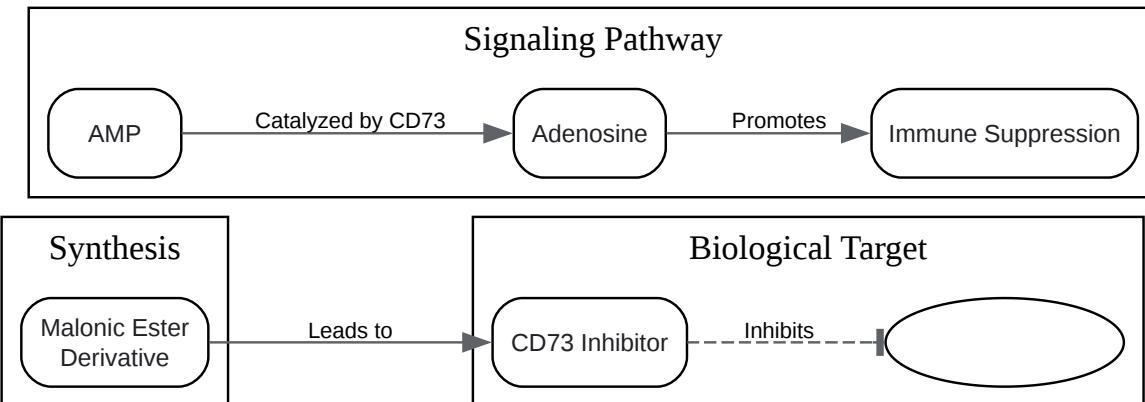
Role in Drug Discovery and Development

Diethyl (Boc-amino)malonate is a key player in the early stages of drug discovery, primarily due to its utility in generating libraries of diverse small molecules.^[3] These libraries are then subjected to high-throughput screening to identify compounds with potential therapeutic activity.

The general workflow for the application of **Diethyl (Boc-amino)malonate** in drug discovery is as follows:

- Library Synthesis: A diverse range of alkylating agents is used in the α -amino acid synthesis protocol to generate a library of novel amino acid derivatives.^{[8][9]}
- High-Throughput Screening (HTS): The synthesized library of compounds is screened against a specific biological target (e.g., an enzyme or receptor) to identify "hits" that exhibit the desired activity.^[10]
- Hit-to-Lead Optimization: The initial hits are then chemically modified to improve their potency, selectivity, and pharmacokinetic properties, a process known as lead optimization.
- Preclinical and Clinical Development: Promising lead compounds undergo extensive preclinical testing, and if successful, may advance to clinical trials.





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- To cite this document: BenchChem. [Diethyl (Boc-amino)malonate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b020176#diethyl-boc-amino-malonate-cas-number-102831-44-7>]

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